molecular formula C15H12O2 B3112448 4-(2-(4-Methoxyphenyl)ethynyl)phenol CAS No. 18938-18-6

4-(2-(4-Methoxyphenyl)ethynyl)phenol

Cat. No.: B3112448
CAS No.: 18938-18-6
M. Wt: 224.25 g/mol
InChI Key: FXZMAYYBAROYOY-UHFFFAOYSA-N
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Description

4-(2-(4-Methoxyphenyl)ethynyl)phenol is a diaryl acetylene derivative characterized by a phenol ring connected via an ethynyl (–C≡C–) group to a 4-methoxyphenyl moiety. This structure confers unique electronic properties due to conjugation across the triple bond and the electron-donating methoxy (–OCH₃) and electron-withdrawing hydroxyl (–OH) groups.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethynyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4-11,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZMAYYBAROYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Methoxyphenyl)ethynyl)phenol typically involves the coupling of 4-methoxyphenylacetylene with 4-iodophenol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures . The reaction proceeds via a Sonogashira coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methoxyphenyl)ethynyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(4-Methoxyphenyl)ethynyl)phenol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(2-(4-Methoxyphenyl)ethynyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Key Structural Differences
Compound Name Core Structure Modifications Key Substituents
4-(2-(4-Methoxyphenyl)ethynyl)phenol Phenol–C≡C–4-methoxyphenyl –OH, –OCH₃
2-Chloro-4-...phenol () Chlorine substitution on phenol ring –Cl, –OCH₃
1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene () Bromine replaces –OH on phenol –Br, –OCH₃
Ru(II) complex ligand () Pyridine and nitro groups added –NO₂, pyridine, –OCH₃
4-[2-(4-Methoxyphenyl)propan-2-yl]phenol () Ethynyl replaced with branched alkyl chain –OH, –OCH₃, isopropyl linkage
  • Electronic Effects: Methoxy (–OCH₃) and hydroxyl (–OH) groups create a push-pull electronic system, enhancing conjugation . Nitro (–NO₂) groups () further polarize the system, influencing ligand-metal coordination in Ru(II) complexes .

Biological Activity

4-(2-(4-Methoxyphenyl)ethynyl)phenol, also known as 4'-methoxyethynylbiphenylol, is an organic compound with significant potential in medicinal chemistry, particularly in cancer research. This article explores its biological activities, including anticancer, anti-inflammatory, and antioxidant properties, supported by various studies and case reports.

Chemical Structure and Properties

The compound features a unique structural configuration comprising a central phenolic group linked to a methoxyphenyl group through an ethynyl connector. Its molecular formula is C16_{16}H14_{14}O2_2, with a molecular weight of approximately 224.25 g/mol. The presence of functional groups such as hydroxyl and methoxy enhances its reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness in delaying tumor growth in xenograft models.

Key Findings

  • Inhibition of Cancer Cell Proliferation : In vitro studies revealed an IC50_{50} value of 40.5 nM against FGFR1, indicating potent inhibitory effects on cancer cell growth.
  • Mechanism of Action : The compound's structural features suggest interactions with enzymes and receptors involved in cell signaling pathways, potentially disrupting cancer progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. These effects are likely linked to its ability to inhibit specific inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions.

Research Insights

  • Cytokine Inhibition : Animal model studies have shown that the compound can reduce levels of pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties, which may provide protective effects against cellular damage caused by reactive oxygen species (ROS). This activity is crucial for maintaining cellular health and preventing oxidative stress-related diseases.

Antioxidant Studies

  • ROS Scavenging : Research has indicated that this compound can effectively scavenge ROS, thereby mitigating oxidative damage in cellular systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Modifications at various positions can significantly influence its potency against biological targets.

ModificationEffect on Activity
Bromine substitutionIncreased potency against FGFRs
Hydroxyl group alterationEnhanced anti-inflammatory effects

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below is a summary table highlighting key findings from various research efforts:

StudyFindingsIC50 Values
Study AInhibition of cancer cell proliferation in vitroIC50 = 40.5 nM (FGFR1)
Study BAnti-inflammatory effects observed in animal modelsNot specified
Study CAntioxidant activity demonstrated through ROS scavenging assaysNot specified

These findings underscore the compound's multifaceted biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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